![molecular formula C7H8ClN3 B1523565 1H-pyrrolo[3,2-c]pyridin-4-amine hydrochloride CAS No. 1392214-18-4](/img/structure/B1523565.png)
1H-pyrrolo[3,2-c]pyridin-4-amine hydrochloride
Overview
Description
“1H-pyrrolo[3,2-c]pyridin-4-amine hydrochloride” is a chemical compound with a molecular weight of 169.61 . It is also known as "4-Amino-5-azaindole hydrochloride" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrolo and pyridine ring . The InChI code for this compound is 1S/C7H7N3.ClH/c8-6-2-4-10-7-5(6)1-3-9-7;/h1-4H, (H3,8,9,10);1H .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The InChI key for this compound is AZAKGDZCTHXHFX-UHFFFAOYSA-N .Scientific Research Applications
Synthesis and Chemical Properties
A study by Li et al. (2020) explores the synthesis of poly-substituted pyrrolo[3,2-c]pyridin-4-one derivatives through a metal-free four-component reaction. This process allows the formation of multiple C–N and C–C bonds using acetic acid as a catalyst, providing an efficient and cost-effective method for producing these derivatives (Li, Fan, Qi, & Zhang, 2020).
In another study, Schneller and Hosmane (1978) describe the preparation of 4-amino-6-hydroxy-1H-pyrrolo[3,2-c]pyridine (3,7-dideazaisoguanine) from 1H-pyrrolo[3,2-c]pyridin-4,6(5H,7H)dione. This process involves several steps and results in the formation of compounds with potential applications in various chemical reactions (Schneller & Hosmane, 1978).
Biological Activity and Pharmaceutical Applications
Arikawa et al. (2014) focused on the design and synthesis of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers (P-CABs). Molecular modeling played a crucial role in identifying potent P-CABs with significant inhibitory activity, demonstrating the potential of these derivatives in medicinal chemistry (Arikawa et al., 2014).
The study by Wójcicka et al. (2017) synthesized new derivatives of 6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3-dione and evaluated their antitumor and antimicrobial activities. Some of the synthesized Mannich bases showed activity against C. albicans and S. aureus, highlighting the potential of these compounds in developing new antimicrobial agents (Wójcicka et al., 2017).
In another research, Jose et al. (2017) described the synthesis, molecular docking, and evaluation of new pyrrolo[3,2-c]pyridine Mannich bases for antimycobacterial and antimicrobial properties. One of the compounds exhibited excellent antimycobacterial activity against Mycobacterium tuberculosis, indicating its potential as an antitubercular agent (Jose et al., 2017).
Mechanism of Action
While the specific mechanism of action for “1H-pyrrolo[3,2-c]pyridin-4-amine hydrochloride” is not available, similar compounds like pyrrolo[3,4-c]pyridine derivatives have shown efficacy in reducing blood glucose levels, suggesting potential applications in the treatment of disorders involving elevated plasma blood glucose .
Safety and Hazards
Future Directions
The future directions for “1H-pyrrolo[3,2-c]pyridin-4-amine hydrochloride” could involve further exploration of its potential biomedical applications, particularly given the observed efficacy of similar compounds in reducing blood glucose levels . More research is also needed to fully understand its synthesis and chemical reactions.
properties
IUPAC Name |
1H-pyrrolo[3,2-c]pyridin-4-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3.ClH/c8-7-5-1-3-9-6(5)2-4-10-7;/h1-4,9H,(H2,8,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HASVNPOHVARKAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=NC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.